molecular formula C25H24O11 B1512260 7-Hydroxy Warfarin |A-D-Glucuronide CAS No. 24579-17-7

7-Hydroxy Warfarin |A-D-Glucuronide

Cat. No.: B1512260
CAS No.: 24579-17-7
M. Wt: 500.4 g/mol
InChI Key: HGQPQZDYDCOEEI-LWNSMTRGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy Warfarin |A-D-Glucuronide is a useful research compound. Its molecular formula is C25H24O11 and its molecular weight is 500.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-7-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O11/c1-11(26)9-15(12-5-3-2-4-6-12)17-18(27)14-8-7-13(10-16(14)35-24(17)33)34-25-21(30)19(28)20(29)22(36-25)23(31)32/h2-8,10,15,19-22,25,27-30H,9H2,1H3,(H,31,32)/t15?,19-,20-,21+,22-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQPQZDYDCOEEI-LWNSMTRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857862
Record name 4-Hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24579-17-7
Record name 4-Hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enzymatic Biotransformation and Formation of 7 Hydroxy Warfarin A D Glucuronide

The creation of 7-Hydroxy Warfarin (B611796) A-D-Glucuronide is a two-phase process, beginning with oxidation by Cytochrome P450 (CYP) enzymes and culminating in conjugation by UDP-glucuronosyltransferases (UGT). wikipedia.org

The initial and rate-limiting step is the hydroxylation of the parent warfarin molecule. This Phase I metabolic reaction is primarily carried out by the CYP2C9 enzyme, which demonstrates stereoselectivity by efficiently metabolizing the more potent S-warfarin enantiomer into S-7-hydroxywarfarin. nih.govresearchgate.netnih.gov In fact, S-7-hydroxywarfarin is recognized as the most abundant metabolite of warfarin found in humans. nih.gov While CYP2C9 is the principal catalyst for S-warfarin, other enzymes contribute to the formation of 7-hydroxywarfarin (B562546) from the R-enantiomer. Specifically, CYP1A2 and CYP2C19 are involved in the metabolism of R-warfarin to R-7-hydroxywarfarin. researchgate.netpharmgkb.org

Following its formation, 7-hydroxywarfarin undergoes Phase II metabolism via glucuronidation. This reaction involves the attachment of a glucuronic acid molecule to the hydroxyl group of 7-hydroxywarfarin, a process catalyzed by UGT enzymes. This conjugation significantly increases the water solubility of the metabolite, facilitating its excretion from the body. Several UGT isoforms have been identified as being capable of glucuronidating 7-hydroxywarfarin, with varying efficiencies. Analyses of human urine have confirmed that glucuronides of hydroxywarfarins are major metabolites. nih.gov Studies using recombinant human UGTs have shown that enzymes from the UGT1A subfamily are primarily responsible for this conjugation. nih.gov

UGT IsoformRelative Activity in 7-Hydroxywarfarin Glucuronidation
UGT1A1 Active
UGT1A3 Low Efficiency
UGT1A8 Active, but with more substrate specificity
UGT1A10 High metabolic rate

This table summarizes the involvement of various UGT isoforms in the glucuronidation of 7-hydroxywarfarin, based on findings from in vitro studies. nih.gov

Reductive Metabolism of Hydroxywarfarins

In addition to glucuronidation, hydroxywarfarins, including 7-hydroxywarfarin (B562546), can undergo reductive metabolism. This pathway involves the conversion of the C11 carbonyl group into an alcohol, forming hydroxywarfarin alcohols. nih.gov This represents an alternative, though generally minor, elimination route compared to the primary oxidative and conjugative pathways.

Research using human liver cytosol has demonstrated that 7-hydroxywarfarin can be reduced to corresponding alcohol metabolites. nih.gov This reduction is stereoselective, showing a preference for R-enantiomers of hydroxywarfarins as substrates and enantiospecificity for the formation of S-alcohols. nih.gov

The primary enzymes responsible for this reductive pathway have been identified as Carbonyl Reductase 1 (CBR1) and, to a lesser degree, Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). nih.govnih.govmdpi.com While this pathway exists, studies suggest that for most hydroxywarfarins, including 7-hydroxywarfarin, this reductive clearance is inefficient and likely less significant than for other metabolites like 10-hydroxywarfarin. nih.gov

Enzyme FamilySpecific EnzymeRole in 7-Hydroxywarfarin Reduction
Carbonyl Reductases CBR1Predominant enzyme in the reduction of 7-hydroxywarfarin. nih.gov
Aldo-Keto Reductases AKR1C3Contributes to the reduction of 7-hydroxywarfarin to a lesser extent than CBR1. nih.gov

This table outlines the key enzymes involved in the reductive metabolism of 7-hydroxywarfarin.

Functional Coupling Between Phase I Cyp and Phase Ii Ugt Enzymes

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC stands as a fundamental technique for the separation and analysis of 7-Hydroxy Warfarin A-D-Glucuronide from complex biological samples. The separation is typically achieved on a reversed-phase column, which effectively retains the analyte and separates it from other metabolites and endogenous components.

A study detailing the analysis of hydroxywarfarin glucuronides utilized a Supelcosil LC-18 column (25 cm × 4.6 mm, 5 μm) maintained at 37°C. The separation was accomplished using a gradient elution with a mobile phase consisting of 0.1% acetic acid in water (Solvent A) and methanol (B129727) (Solvent B) at a flow rate of 1 ml/min. The gradient program was as follows: starting with 100% A for the first 5 minutes, then a linear gradient to 100% B over the next 20 minutes, and finally holding at 100% B for 5 minutes.

Another method developed for the simultaneous determination of warfarin and 7-hydroxywarfarin in rat plasma employed a Fortis® reversed-phase diphenyl column (150 × 4.6 mm, 3 μm) with a mobile phase of phosphate (B84403) buffer (25 mmol L–1)/methanol/acetonitrile (70:20:10, V/V/V), adjusted to pH 7.4, at a flow rate of 0.8 mL min–1. researchgate.netmdpi.com While this method targeted the parent compound and the non-conjugated metabolite, the chromatographic principles are applicable to the separation of the glucuronide as well.

UV-Visible detection is a common and accessible method used in conjunction with HPLC for the quantification of 7-Hydroxy Warfarin A-D-Glucuronide. The chromophoric nature of the warfarin molecule allows for its detection by monitoring the absorbance at a specific wavelength.

For the analysis of warfarin and its metabolites, a UV absorbance of 305 nm has been effectively used. nih.gov This wavelength provides good sensitivity and selectivity for the coumarin (B35378) ring system present in the molecule. Although the conjugation with glucuronic acid may cause a slight shift in the absorption maximum, 305 nm remains a relevant wavelength for the detection of 7-Hydroxy Warfarin A-D-Glucuronide. The intensity of the UV signal is directly proportional to the concentration of the analyte, allowing for quantitative analysis when calibrated with appropriate standards.

Parameter Value
Wavelength 305 nm
Typical Column Reversed-phase C18 or Diphenyl
Mobile Phase Acetonitrile/Methanol and aqueous buffer (e.g., phosphate or acetate)

Fluorescence detection offers a higher degree of sensitivity and selectivity compared to UV-Visible detection for certain compounds. 7-hydroxywarfarin, the precursor to the glucuronide metabolite, is known to be fluorescent. However, the process of glucuronidation at the 7-hydroxy position has a significant impact on the fluorescence properties of the molecule.

Research indicates that the modification of the C7 hydroxyl group through glucuronidation leads to a substantial decrease in the fluorescence signal. srce.hr This phenomenon is a critical consideration when developing an FLD-based method for 7-Hydroxy Warfarin A-D-Glucuronide. While direct quantification of the glucuronide using its native fluorescence may be challenging due to the diminished signal, it can be an indirect marker. For instance, a decrease in the fluorescence signal corresponding to 7-hydroxywarfarin could indicate its conversion to the glucuronide form. For the parent 7-hydroxywarfarin, excitation and emission wavelengths are typically set at 310 nm and 390 nm, respectively. researchgate.netsrce.hr

Parameter Value
Excitation Wavelength (for 7-hydroxywarfarin) 310 nm
Emission Wavelength (for 7-hydroxywarfarin) 390 nm
Key Finding Glucuronidation at the C7 position significantly quenches fluorescence.

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification and sensitive quantification of drug metabolites. Its high selectivity and sensitivity make it indispensable for the analysis of 7-Hydroxy Warfarin A-D-Glucuronide in biological matrices.

LC-MS is the gold standard for confirming the presence of 7-Hydroxy Warfarin A-D-Glucuronide. Following chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized and its mass-to-charge ratio (m/z) is determined.

For 7-Hydroxy Warfarin A-D-Glucuronide, the expected parent ion in a full scan analysis would be at an m/z of 501 in the positive ion mode. researchgate.net This corresponds to the molecular weight of the compound. The detection of this specific m/z value at the expected retention time from the HPLC provides strong evidence for the presence of the metabolite. A study successfully used an Agilent 1100 HPLC system coupled to an API4000 Triple Quadrupole (MS/MS) mass spectrometer for the analysis of hydroxywarfarin metabolites. nih.gov

Parameter Value
Ionization Mode Electrospray Ionization (ESI), typically positive mode
Parent Ion (m/z) 501
Instrumentation HPLC coupled to a Triple Quadrupole or Ion Trap MS

Tandem mass spectrometry (MS/MS) takes the analysis a step further by providing structural information and enhancing quantification specificity. In an MS/MS experiment, the parent ion of interest (m/z 501 for 7-Hydroxy Warfarin A-D-Glucuronide) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then detected, creating a unique fragmentation pattern that acts as a structural fingerprint.

The fragmentation of the glucuronide conjugate is often characterized by the loss of the glucuronic acid moiety (176 Da), resulting in a prominent fragment ion corresponding to the aglycone (7-hydroxywarfarin) at m/z 325. Further fragmentation of the m/z 325 ion can yield characteristic product ions of the warfarin structure. The challenge in MS/MS analysis of glucuronides is the lability of the glucuronic acid bond, which can sometimes lead to in-source fragmentation. sciex.com

Precursor Ion (m/z) Product Ion(s) (m/z) Interpretation
501325Loss of the glucuronic acid moiety
325161, 177, 250Characteristic fragments of the warfarin structure

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive quantification technique performed on a triple quadrupole mass spectrometer. In an MRM experiment, specific precursor-to-product ion transitions are monitored for the analyte of interest. This targeted approach significantly reduces background noise and chemical interference, leading to improved limits of detection and quantification.

For the quantification of 7-Hydroxy Warfarin A-D-Glucuronide, a specific MRM transition would be monitored. A primary transition would involve the precursor ion of m/z 501 and the product ion of m/z 325. researchgate.net A secondary, confirmatory transition could also be monitored to increase the confidence in the identification and quantification. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate and precise quantification. Several studies have utilized MRM for the quantification of warfarin and its hydroxylated metabolites, demonstrating the power of this technique. mdpi.comresearchgate.net

Parameter Description
Precursor Ion The mass-to-charge ratio of the intact 7-Hydroxy Warfarin A-D-Glucuronide (m/z 501).
Product Ion The mass-to-charge ratio of a specific fragment ion generated from the precursor (e.g., m/z 325).
Dwell Time The time spent monitoring a specific MRM transition.
Collision Energy The energy applied to induce fragmentation of the precursor ion.

Enantiomeric Analysis and Separation Techniques

The parent compound, warfarin, is administered as a racemic mixture of (R)- and (S)-enantiomers, which are metabolized through different pathways. The (S)-enantiomer is significantly more potent than the (R)-enantiomer and is primarily metabolized to (S)-7-hydroxywarfarin by the enzyme CYP2C9. nih.gov Consequently, the ability to separate and individually quantify the enantiomers of 7-hydroxywarfarin, the precursor to 7-Hydroxy Warfarin A-D-Glucuronide, is essential for detailed metabolic studies. Several advanced chromatographic and electrophoretic techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): Chiral HPLC is a cornerstone for the enantiomeric resolution of warfarin and its metabolites.

A validated method for the simultaneous determination of the (R)- and (S)-enantiomers of both warfarin and 7-hydroxywarfarin in human plasma utilizes a Chiral CD-Ph column with a mobile phase of 0.5% KH2PO4 (pH 3.5)-methanol (41:59, v/v) and UV detection at 305 nm. nih.gov

Another LC-MS/MS method achieved separation of R,S-warfarin and its hydroxylated metabolite enantiomers, including the 7-OH-WAR isomers, on an Astec Chirobiotic V column using a gradient of 0.1% aqueous formic acid and 0.1% formic acid in acetonitrile:water. eurjchem.com This column is a vancomycin-based macrocyclic glycopeptide chiral stationary phase, ideal for LC-MS applications due to its compatibility with polar mobile phases that promote analyte ionization. sigmaaldrich.com

For the selective analysis of 7-OH-warfarin enantiomers, a Chirobiotic V chiral column combined with multiple reaction monitoring (MRM) has been successfully used to distinguish them from other monohydroxylated metabolites like 4'-, 6-, 8-, and 10-hydroxywarfarins. researchgate.net

Supercritical Fluid Chromatography (SFC): This technique, particularly in its modern incarnation as UltraPerformance Convergence Chromatography (UPC²), offers high efficiency and rapid separations for chiral compounds.

An application using a UPC²-MS/MS system demonstrated the enantiomeric separation of warfarin and its hydroxylated metabolites (6-, 7-, and 8-hydroxywarfarin). waters.com The separation was achieved in under 4.5 minutes on an ACQUITY UPC² Trefoil CEL1 column with a methanol-based co-solvent. waters.com This highlights the power of UPC² for resolving multiple chiral forms of the compound and its metabolites efficiently. waters.com

Capillary Electrophoresis (CE): CE provides an alternative and powerful approach for chiral separations, often characterized by high resolution and minimal solvent consumption.

The enantioseparation of warfarin and 7-hydroxywarfarin has been achieved in under two minutes using cyclodextrins as chiral selectors in the background electrolyte. nih.govdntb.gov.ua

Studies have identified methyl-β-cyclodextrin, highly sulfated-β-cyclodextrin, and highly sulfated-γ-cyclodextrin as the most effective chiral selectors for this separation. nih.govdntb.gov.uaresearchgate.net By shortening the effective capillary length, analysis times can be dramatically reduced, making it a promising technique for high-throughput screening. nih.govdntb.gov.ua

Method Development and Validation in In Vitro and In Vivo Research Models

The development of robust and validated analytical methods is fundamental for accurately quantifying 7-Hydroxy Warfarin A-D-Glucuronide and its precursor, 7-hydroxywarfarin, in complex biological matrices. These methods are essential for pharmacokinetic studies and for investigating metabolic profiles in various research models, including human liver microsomes and rodent plasma.

A significant challenge in the direct quantification of glucuronide metabolites is the frequent lack of commercially available analytical standards. nih.gov Researchers often resort to semi-quantification using the standard of the parent aglycone (e.g., 7-hydroxywarfarin), based on the assumption that the addition of the glucuronic acid moiety does not significantly alter the molar extinction coefficient for UV detection. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the predominant technique for the sensitive and specific quantification of warfarin metabolites due to its high selectivity and ability to perform structural confirmation.

In Vitro Models: Studies using human liver microsomes have characterized the formation of glucuronides from various hydroxywarfarin metabolites. These methods utilize LC-MS/MS to identify the resulting monoglucuronides by their specific mass-to-charge ratio (m/z 501 for hydroxywarfarin glucuronides) and characteristic product ion scans. nih.gov

In Vivo Models: A sensitive chiral LC-MS/MS method was developed to simultaneously measure warfarin and hydroxywarfarin enantiomers in rat plasma. nih.gov Using a HYPERSIL CHIRAL-OT column and negative ion electrospray ionization (ESI) with multiple reaction monitoring (MRM), the method achieved a lower limit of quantification (LLOQ) of 1.0 ng/mL for 7-hydroxywarfarin enantiomers. nih.gov Similarly, methods for human plasma have been validated with LLOQs as low as 5 ng/mL for all four analytes (R/S-warfarin and R/S-7-hydroxywarfarin) after solid-phase extraction. researchgate.net

High-Performance Liquid Chromatography with Conventional Detectors (HPLC-UV/FLD): While LC-MS/MS offers superior sensitivity, HPLC coupled with UV or fluorescence detection provides a reliable and more accessible alternative for quantification in various research settings.

An HPLC-UV method was developed and validated for measuring warfarin enantiomers and its hydroxylated metabolites in human plasma, achieving LLOQs of 25 ng/mL for 7-hydroxywarfarin. nih.gov

A highly sensitive HPLC method with fluorescence detection (HPLC-FLD) was developed for the direct, simultaneous determination of warfarin and 7-hydroxywarfarin in rat plasma. nih.govsrce.hrresearchgate.netdntb.gov.uajohnshopkins.edu This method, utilizing a reversed-phase diphenyl column, avoids complex derivatization steps and achieves an LLOQ of 0.01 µg/mL (10 ng/mL) from just 100 µL of plasma, demonstrating its suitability for pharmacokinetic studies in small animals. nih.govsrce.hrresearchgate.netdntb.gov.uajohnshopkins.edu

The table below summarizes key parameters from a validated HPLC-FLD method for the analysis of 7-hydroxywarfarin in a rat model.

ParameterWarfarin7-Hydroxy Warfarin
Linearity Range0.01–25 µg/mL0.01–25 µg/mL
Correlation Coefficient (r²)0.9980.996
LLOQ0.01 µg/mL0.01 µg/mL
Intra-day Precision (RSD)8.9%7.3%
Intra-day Accuracy (RE)10.4%10.5%

Data derived from a validated HPLC-FLD method for quantification in rat plasma. srce.hr

The next table details the validation parameters for a chiral HPLC-UV method used for human plasma analysis.

AnalyteLLOQRecoveryIntra-day CV (%)Inter-day CV (%)Accuracy (%)
(R)-7-hydroxywarfarin2.5 ng/mL>91.8%<14.2%<14.2%within 6.6%
(S)-7-hydroxywarfarin2.5 ng/mL>91.8%<14.2%<14.2%within 6.6%

Data from a validated HPLC-UV method for simultaneous quantification of warfarin and 7-hydroxywarfarin enantiomers in human plasma. nih.gov

These validated methodologies enable researchers to accurately track the metabolic fate of warfarin, providing critical data for understanding drug metabolism, potential drug-drug interactions, and the influence of genetic polymorphisms on therapeutic outcomes.

Molecular and Mechanistic Insights into 7 Hydroxy Warfarin Glucuronidation

Structural Determinants of UGT Substrate Specificity and Affinity

The biotransformation of xenobiotics, including drug metabolites, is a critical physiological process. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are a superfamily of Phase II metabolizing enzymes that play a central role in this process by catalyzing the conjugation of a wide array of compounds with glucuronic acid, rendering them more water-soluble and facilitating their excretion. nih.govnih.gov The specificity and affinity of UGT isoforms for their substrates are governed by the structural characteristics of the enzyme's active site.

Human UGTs exhibit broad and sometimes overlapping substrate selectivity, which is advantageous for detoxifying a vast range of chemical structures. nih.gov For instance, the UGT1A family, which includes several isoforms involved in warfarin (B611796) metabolism, can glucuronidate diverse compounds such as simple phenols, coumarins, and steroid hormones. nih.gov The ability of an enzyme like UGT1A1 to accept a wide range of substrates is partly explained by pharmacophore models, which suggest that a substrate for this enzyme generally requires two hydrophobic regions in addition to the site of glucuronidation. nih.gov

The position of the hydroxyl group on the substrate molecule is a key determinant for isoform-specific glucuronidation. For example, within the UGT1A family, UGT1A3 shows a preference for substrates with a hydroxyl group at the C7-position. nih.gov Similarly, studies on bioflavonoids indicate that UGT1A10 preferentially glucuronidates substrates with a hydroxyl group at the C6 or C7 position of the A-ring. nih.gov This structural preference is directly relevant to the metabolism of 7-hydroxywarfarin (B562546). The extrahepatic UGT1A10 isoform, in particular, demonstrates significant activity towards several hydroxylated warfarin metabolites, including 4'-, 6-, 7-, and 8-hydroxywarfarin (B562547). nih.gov UGT1A8, another extrahepatic isoform, also metabolizes 7- and 8-hydroxywarfarin. nih.gov Among the hepatic isoforms, UGT1A1 and UGT1A9 are involved, with UGT1A1 showing highly efficient glucuronidation of 7-hydroxywarfarin. nih.gov

Active Site-Binding Motifs of Key UGT Isoforms (e.g., UGT1A10)

Detailed molecular investigations have begun to elucidate the specific amino acid residues that form the active site and dictate substrate binding in UGTs. For UGT1A10, a key enzyme in the intestinal glucuronidation of warfarin metabolites, a specific substrate-binding motif has been identified: F⁹⁰-M⁹¹-V⁹²-F⁹³. nih.govresearchgate.net This motif is critical for the proper recognition and conjugation of hydroxywarfarin derivatives. nih.gov

Site-directed mutagenesis studies have been instrumental in defining the roles of individual residues within this motif. nih.gov Research has demonstrated that the phenylalanine residue at position 90 (F⁹⁰) is a crucial contributor to the glucuronidation of 7-hydroxywarfarin. nih.govnih.gov When F⁹⁰ was mutated to alanine (B10760859) (F90A), the enzymatic activity of UGT1A10 towards 7-hydroxywarfarin was completely abolished. nih.gov This indicates that F⁹⁰ is essential for creating a catalytically competent complex, likely through orienting the substrate correctly for the conjugation reaction, rather than just binding the substrate. nih.gov

In contrast, mutations at other positions within the motif have different effects. Altering the valine at position 92 to alanine (V92A) resulted in a higher rate of substrate turnover (Vmax) for 7-hydroxywarfarin, but also a decreased binding affinity (higher Km). nih.gov This suggests that the smaller alanine residue at this position may reduce steric hindrance, allowing for faster product release, but at the cost of initial substrate recognition. nih.gov The kinetic mechanism for 7-hydroxywarfarin glucuronidation by the V92A mutant also required the formation of an inhibitory complex. nih.gov

The following table summarizes the kinetic parameters of wild-type UGT1A10 and its mutants for the glucuronidation of 7-hydroxywarfarin, illustrating the functional importance of the active site-binding motif.

EnzymeVmax (pmol/min/mg)Km (µM)Vmax/Km
Wild-Type UGT1A10 10 ± 0.5300 ± 400.03
F90A Mutant No Activity--
V92A Mutant 20 ± 2900 ± 2000.02
F93A Mutant 20 ± 1400 ± 500.05
Data derived from studies on recombinant UGT1A10 enzymes. nih.gov

Genetic Polymorphisms and Enzymatic Variability in UGTs Affecting Glucuronidation

Inter-individual differences in drug metabolism are significant, and genetic variability within the UGT gene family is a major contributing factor. nih.gov Polymorphisms, or variations in the DNA sequence of UGT genes, can lead to enzymes with altered expression levels, stability, or catalytic activity. nih.gov These genetic differences can affect the rate of glucuronidation for numerous drugs and endogenous compounds, influencing both their efficacy and toxicity profiles. nih.gov For example, genetic variants in UGT1A8, UGT1A9, and UGT2B7 have been shown to influence the glucuronidation of the immunosuppressant drug mycophenolic acid. nih.gov Similarly, about 50% of the variability in warfarin dose requirements among individuals is attributed to genetic variations, primarily in the genes for its Phase I metabolizing enzyme, CYP2C9, and its therapeutic target, VKORC1. nih.gov The influence of UGT polymorphisms adds another layer of complexity to warfarin's metabolic pathway.

Impact of UGT Gene Variants on Enzyme Activity (e.g., UGT1A1*28)

One of the most clinically relevant and well-studied polymorphisms is UGT1A128. nih.gov This variant is not a change in the coding sequence of the enzyme itself, but rather a variation in the promoter region of the UGT1A1 gene. nih.govresearchgate.net The wild-type allele (UGT1A11) contains six thymine-adenine (TA) repeats in a sequence known as the TATA box. The UGT1A1*28 allele contains an extra TA repeat, resulting in a sequence of seven repeats ((TA)₇TAA). nih.govhku.hk

The length of this TA repeat sequence is inversely correlated with gene transcription and, consequently, enzyme activity. nih.gov Individuals homozygous for the UGT1A1*28 allele have significantly reduced UGT1A1 enzyme expression and a decreased rate of glucuronidation compared to those with the wild-type genotype. nih.govnih.gov This reduced function is associated with Gilbert's syndrome, a common and mild condition characterized by elevated bilirubin (B190676) levels, as bilirubin is a primary substrate for UGT1A1. researchgate.net

This polymorphism has significant implications for drug metabolism. Since UGT1A1 is one of the key hepatic enzymes responsible for the glucuronidation of 7-hydroxywarfarin, individuals carrying the UGT1A128 allele are expected to have a reduced capacity to metabolize this compound. nih.gov This could lead to altered plasma concentrations of 7-hydroxywarfarin and its glucuronide conjugate. The impact of the UGT1A128 polymorphism has been demonstrated for numerous other drugs, such as the anticancer agent irinotecan, where patients with the variant allele show lower glucuronidation of its active metabolite, SN-38, and are at a higher risk of toxicity. hku.hk Similarly, the metabolism of the selective estrogen receptor modulator bazedoxifene (B195308) is significantly influenced by this genotype, with a 7 to 10-fold lower metabolic clearance observed in liver microsomes from individuals homozygous for the *28 allele. researchgate.net

Protein-Protein Interactions of UGTs with Cytochrome P450 Enzymes on Membranes

The metabolism of many drugs, including warfarin, involves a sequence of reactions often catalyzed by Phase I (e.g., Cytochrome P450) and Phase II (e.g., UGT) enzymes. jst.go.jp Both P450s and UGTs are embedded in the membrane of the endoplasmic reticulum (ER). nih.gov While it was traditionally thought that these enzymes function independently due to differences in their catalytic reactions and membrane topology—with the P450 active site facing the cytosol and the UGT active site facing the ER lumen—emerging evidence points to functional protein-protein interactions between them. jst.go.jpnih.govmdpi.com

Given that some chemicals are sequentially metabolized, first by P450s and then by UGTs, it is reasonable to consider that these enzymes may form complexes to facilitate efficient substrate channeling. jst.go.jpjst.go.jp Studies using techniques like co-immunoprecipitation from solubilized rat liver microsomes have provided evidence for the existence of P450-UGT complexes. jst.go.jpelsevierpure.com These interactions appear to occur via the internal hydrophobic domains of the proteins within the ER membrane. jst.go.jp

Comparative Metabolism and Preclinical Modeling of 7 Hydroxy Warfarin A D Glucuronide

Species-Specific Differences in Warfarin (B611796) Metabolite Glucuronidation

The activity and substrate specificity of UGT enzymes can vary significantly between species, impacting the metabolic profile of drugs like warfarin.

Rodent models are frequently used in preclinical studies, and it has been established that glucuronidation of hydroxywarfarin metabolites occurs in these animals. nih.govnih.gov However, distinct differences exist between rats and mice regarding their UGT enzyme activities, which can influence the rate and pathway of 7-hydroxy warfarin glucuronidation.

Studies comparing hepatic UGT activities have shown that intrinsic clearance (CLint) values for the glucuronidation of various substrates differ between mice and rats. nih.gov For instance, in male liver microsomes, the CLint values for the glucuronidation of certain compounds are higher in mice than in rats, while for other substrates, the reverse is true. nih.gov Specifically, for the metabolism of warfarin, chickens and ostriches have demonstrated higher metabolic activity than rats, while mallards and owls show very little capacity for warfarin metabolism, highlighting significant inter-species differences. nih.govresearchgate.net In rat cytosol, the production of warfarin alcohol metabolites has been identified, a process that differs from chicken cytosol where the production of (S)-warfarin-(S)-alcohol is markedly higher. nih.gov

These findings underscore that while rats are a viable model for studying warfarin metabolism, direct extrapolation of quantitative data to other species, including humans, requires caution due to these inherent enzymatic differences. nih.govresearchgate.net

Table 1: General Comparison of Male Hepatic UGT Activities in Mice vs. Rats for Select Substrates

SubstrateRelative Intrinsic Clearance (CLint) or Max Clearance (CLmax)
4-Nitrophenol O-glucuronidationHigher in Mice
Propofol O-glucuronidationHigher in Mice
Mycophenolic Acid O-glucuronidationHigher in Mice
Morphine 3-O-glucuronidationHigher in Mice
Estradiol 3-O-glucuronidationLower in Mice
This table illustrates general species differences in UGT activity as reported in study nih.gov.

Human liver microsomes (HLM) are a cornerstone in vitro tool for studying drug metabolism. In HLM, 7-hydroxywarfarin (B562546) is a significant substrate for glucuronidation. nih.govnih.gov Studies have demonstrated that the R- and S-enantiomers of hydroxywarfarins are glucuronidated with significantly different enzymatic affinity and capacity. nih.gov

The primary hepatic UGT isoform responsible for the glucuronidation of major warfarin metabolites, including 6- and 7-hydroxywarfarin, is UGT1A1. nih.govnih.gov The extrahepatic isoform UGT1A10 also shows a high capacity for this reaction, particularly for R-7-hydroxywarfarin, while UGT1A1 has a higher capacity for S-7-hydroxywarfarin glucuronidation. nih.govnih.govresearchgate.net Kinetic analyses in HLM show K(m) values for 4'-, 6-, 7-, and/or 8-hydroxywarfarin (B562547) ranging from 59 to 480 µM and V(max) values from 0.03 to 0.78 µM/min/mg protein. nih.gov Correlation analyses using a human liver bank further support the central role of UGT1A1, as the glucuronidation activities for racemic 6- and 7-hydroxywarfarin showed the highest correlations with UGT1A1 protein content and activity. nih.gov

In Vitro Models for Studying Glucuronidation Pathways

In vitro models are indispensable for dissecting the specific enzymes and pathways involved in the formation of 7-Hydroxy Warfarin α-D-Glucuronide.

To identify the specific UGT isoforms responsible for metabolizing a compound, systems using human recombinant UGTs expressed in cell lines are employed. nih.govnih.gov These systems allow for the testing of individual enzymes in isolation.

Research using this approach has been pivotal in characterizing the glucuronidation of warfarin's hydroxylated metabolites. nih.gov These studies have confirmed that warfarin itself is not a substrate for the tested UGTs; it must first undergo oxidative metabolism by P450s. nih.gov For 7-hydroxywarfarin, several UGT isoforms have been identified as active. UGT1A1 is shown to be highly efficient in the glucuronidation of 7-hydroxywarfarin. nih.gov The extrahepatic isoforms UGT1A8 and UGT1A10 also metabolize 7-hydroxywarfarin. nih.govnih.gov Specifically, UGT1A10 glucuronidates 6- and 7-hydroxywarfarin with similar efficiency, while UGT1A1's activity is slightly higher for 7-hydroxywarfarin compared to 6-hydroxywarfarin. nih.gov In contrast, isoforms like UGT1A4, UGT1A6, UGT1A7, and UGT2B7 show no measurable activity towards these substrates. nih.govnih.gov

Table 2: Activity of Recombinant Human UGT Isoforms Towards Hydroxywarfarin Metabolites

UGT IsoformSubstrate(s)Relative Activity/Note
UGT1A16-, 7-, 8-hydroxywarfarinHigh efficiency for 7-hydroxywarfarin. nih.gov Major hepatic isoform. nih.gov
UGT1A87-, 8-hydroxywarfarinMetabolizes 7-hydroxywarfarin. nih.govnih.gov Extrahepatic isoform. nih.gov
UGT1A98-hydroxywarfarinExclusively metabolizes 8-hydroxywarfarin among hepatic UGTs tested. nih.gov
UGT1A104'-, 6-, 7-, 8-hydroxywarfarinHigh capacity, especially for R-7-hydroxywarfarin. nih.govnih.gov Extrahepatic isoform. nih.gov
UGT1A4, 1A6, 1A7, 2B7HydroxywarfarinsNo measurable activity. nih.govnih.gov

Human liver microsomes (HLM) and S9 fractions are subcellular preparations widely used in metabolic studies. mdpi.com

Human Liver Microsomes (HLM): These are vesicular fragments of the endoplasmic reticulum, isolated via differential centrifugation. mdpi.comthermofisher.com They are enriched with Phase I enzymes, notably the cytochrome P450 family, and also contain membrane-bound Phase II enzymes like UGTs. mdpi.com HLM are the standard for studying CYP-mediated reactions and are also used to investigate glucuronidation, though the full activity of UGTs can be masked by a phenomenon known as latency, which may require the use of pore-forming agents like alamethicin (B1591596) to overcome. capes.gov.brhelsinki.fi

In Vivo Animal Models for Pharmacokinetic and Metabolic Pathway Studies

In vivo animal models, particularly rats, are essential for understanding the complete pharmacokinetic profile and metabolic fate of warfarin and its metabolites. srce.hr These studies involve administering the drug to the animal and then measuring the concentrations of the parent compound and its metabolites in biological fluids like plasma over time. srce.hr

A study involving the oral administration of a single 2 mg/kg dose of warfarin to rats demonstrated the utility of this model. srce.hr Plasma concentrations of both warfarin and its major metabolite, 7-hydroxywarfarin, were successfully quantified using HPLC-FLD. srce.hr The pharmacokinetic analysis revealed that 7-hydroxywarfarin has a shorter terminal half-life (t1/2) and a higher apparent clearance compared to the parent drug, warfarin. srce.hr This resulted in a significantly larger apparent volume of distribution for the metabolite. srce.hr Such studies are critical for determining metabolic ratios and understanding how the body absorbs, distributes, metabolizes, and excretes the drug and its byproducts in a living system. srce.hr

Table 3: Pharmacokinetic Parameters of Warfarin and 7-Hydroxywarfarin in Rats

ParameterWarfarin7-Hydroxywarfarin
Cmax (μg/mL)12.2 ± 1.80.14 ± 0.02
Tmax (h)4.0 ± 0.08.0 ± 0.0
AUC0-t (μg h/mL)312.4 ± 34.52.1 ± 0.3
AUC0-inf (μg h/mL)378.1 ± 48.92.5 ± 0.4
t1/2 (h)18.4 ± 2.211.2 ± 1.6
Data from a study in rats following a single oral dose of 2 mg/kg warfarin. srce.hr

Application of Mouse Models for Pharmacokinetic Analysis

Standard laboratory mice have long served as the workhorses of pharmacokinetic research. In the context of warfarin metabolism, these models have been crucial in identifying the primary products of its breakdown. Following administration of warfarin to rats, a model often used interchangeably with mice for such studies, 7-hydroxywarfarin is a readily identified metabolite in plasma. srce.hr

A study utilizing high-performance liquid chromatography with fluorescence detection (HPLC-FLD) successfully quantified both warfarin and its major metabolite, 7-hydroxywarfarin, in rat plasma. This method demonstrated the feasibility of tracking the formation of this key intermediate, which is the direct precursor to 7-Hydroxy Warfarin A-D-Glucuronide. srce.hr The pharmacokinetic parameters of 7-hydroxywarfarin in rats following a single oral dose of warfarin were determined, providing a foundational understanding of its in vivo behavior in a standard rodent model. srce.hr

However, a critical limitation of standard mouse and rat models lies in the species-specific differences in drug metabolism enzymes. While these models can show the formation of 7-hydroxywarfarin, the subsequent glucuronidation step, a crucial detoxification pathway in humans, may not be fully recapitulated. This discrepancy necessitates the use of more advanced models to accurately predict human responses.

Utility of Humanized-Liver Mice for Metabolic Studies

To bridge the translational gap between preclinical animal studies and human clinical outcomes, researchers have developed "humanized-liver" mice. These are typically immunodeficient mice whose livers have been engrafted with human hepatocytes. nih.govenvigo.com This innovative approach allows for the in vivo study of human-specific metabolic pathways within a small animal model.

In the context of warfarin metabolism, humanized-liver mice have proven to be invaluable. Studies using chimeric mice with humanized livers have demonstrated a significantly higher capacity for the 7-hydroxylation of S-warfarin compared to control mice. nih.govresearchgate.net This is a critical finding, as 7-hydroxylation is the primary metabolic pathway for S-warfarin in humans, catalyzed predominantly by the human enzyme CYP2C9. nih.govresearchgate.net

Research has shown that the in vivo plasma levels of S-7-hydroxywarfarin are approximately 7-fold higher in chimeric mice compared to control mice, a finding that aligns with in vitro data from their liver microsomes. nih.govresearchgate.net Furthermore, the area under the curve (AUC) for S-7-hydroxywarfarin was found to be significantly different between the two models, highlighting the functional activity of the engrafted human liver cells. psu.edu

The significance of these findings extends directly to the formation of 7-Hydroxy Warfarin A-D-Glucuronide. The increased production of 7-hydroxywarfarin in humanized-liver mice provides a greater substrate pool for the subsequent glucuronidation reaction, which is primarily mediated by human UDP-glucuronosyltransferase (UGT) enzymes. In fact, studies have confirmed that S-7-hydroxywarfarin is the most abundant metabolite found in the urine of humanized liver TK-NOG mice after treatment with β-glucuronidase, an enzyme that cleaves the glucuronide moiety. nih.gov This strongly indicates a robust formation of 7-Hydroxy Warfarin A-D-Glucuronide in these models.

The table below summarizes the comparative findings on the formation of the precursor metabolite, S-7-hydroxywarfarin, in different mouse models, which serves as a strong indicator for the potential for 7-Hydroxy Warfarin A-D-Glucuronide formation.

ParameterControl MiceChimeric (Humanized-Liver) MiceReference
Relative S-7-hydroxywarfarin plasma level ~1-fold~7-fold higher nih.govresearchgate.net
S-7-hydroxywarfarin AUC Significantly lowerSignificantly higher psu.edu
Major urinary metabolite after β-glucuronidase treatment Not specified as the most abundantS-7-hydroxywarfarin nih.gov

These data underscore the utility of humanized-liver mice as a superior preclinical model for studying the complete metabolic pathway of warfarin as it occurs in humans, from hydroxylation to glucuronidation. While direct pharmacokinetic data for the 7-Hydroxy Warfarin A-D-Glucuronide metabolite itself remains a subject for further detailed investigation, the existing research on its precursor provides compelling evidence for the enhanced predictive power of these advanced animal models.

An in-depth examination of 7-Hydroxy Warfarin α-D-Glucuronide reveals critical insights into the broader mechanisms of drug disposition. This article explores the advanced research perspectives surrounding this specific metabolite, focusing on its role in drug inactivation, its contribution to pharmacokinetic variability, its susceptibility to enzymatic modulation, and future research trajectories.

Q & A

Q. What analytical methods are recommended for quantifying 7-hydroxy warfarin in plasma?

A validated reverse-phase HPLC method with UV detection (308 nm) is widely used. Key parameters:

  • Column : C18 (150 × 4.6 mm, 5 µm) .
  • Mobile phase : Isopropanol and potassium phosphate buffer (40:60, pH 7.0) .
  • Sample preparation : Solid-phase extraction (C18 cartridges) with acetonitrile elution; internal standard (carbamazepine) improves precision .
  • Validation : Linear range 0.1–5.0 mg/ml, recovery ≥85%, inter-day RSD <8%, intra-day RSD <9% .
  • Retention times : 2.9 min (7-hydroxy warfarin), 3.6 min (warfarin) .

Q. How should plasma samples be prepared to minimize matrix interference in HPLC assays?

  • Critical steps :

Centrifuge blood at 3,000 rpm for 10 min to separate plasma .

Use C18 solid-phase extraction to remove proteins/debris; elute with acetonitrile .

Evaporate organic phase under nitrogen (60°C) and reconstitute in MilliQ water .

  • Internal standardization : Carbamazepine corrects for extraction variability .

Q. Why is the metabolic ratio (warfarin/7-hydroxy warfarin) clinically significant?

The ratio reflects CYP2C9 activity and stratifies patients into metabolizer phenotypes:

  • Poor metabolizers : Higher warfarin levels, requiring lower doses .
  • Rapid metabolizers : Lower metabolic ratio, needing higher doses to maintain therapeutic INR .
  • Saturation kinetics : High-dose groups exhibit reduced clearance due to CYP2C9 zero-order kinetics .

Advanced Research Questions

Q. How do genetic polymorphisms in CYP2C9 influence 7-hydroxy warfarin pharmacokinetics?

  • CYP2C9 variants : CYP2C92 (Arg144Cys) and CYP2C93 (Ile359Leu) reduce enzyme activity by 30–80%, increasing S-warfarin exposure and bleeding risk .
  • Dose adjustments : Patients with CYP2C93/*3 require ~70% lower warfarin doses than wild-type (CYP2C91/*1) .
  • Phenotype-genotype studies : Combine HPLC metabolic ratios with genotyping to predict dose requirements .

Q. How can contradictory correlations between plasma warfarin levels and INR/dose be resolved?

  • Key findings :
  • Weak correlation between plasma warfarin and 7-hydroxy warfarin (r²=0.07) .
  • No significant link between metabolic ratio and weekly dose (r²=0.02) .
    • Contributing factors :
  • Saturation kinetics : High doses reduce CYP2C9 clearance, decoupling dose-concentration relationships .
  • Non-genetic variables : Age, comorbidities, and drug interactions (e.g., phenytoin) alter CYP2C9 activity .
    • Methodological solutions : Use free (unbound) warfarin measurements and population pharmacokinetic models .

Q. What advanced techniques improve sensitivity for 7-hydroxy warfarin quantification in preclinical studies?

  • UHPLC-MS/MS :
  • Lower LOD : 5 ng/ml vs. 0.05 mg/ml in HPLC .
  • Sample prep : Protein precipitation with acetonitrile; stable isotope internal standards (e.g., deuterated metabolites) .
  • Applications : Bioavailability studies comparing crystalline vs. amorphous warfarin formulations .
    • LC/MS metabolite profiling : Hydroxylation site-specific analysis using deuterated standards (e.g., 4'-, 6-, 7-, 8-hydroxy warfarins) .

Q. How do drug interactions alter 7-hydroxy warfarin formation?

  • CYP2C9 inhibitors : Fluconazole and amiodarone reduce 7-hydroxylation, increasing warfarin exposure .
  • CYP3A4 inducers : Rifampicin accelerates R-warfarin metabolism, indirectly affecting S-warfarin clearance via protein-binding displacement .
  • Experimental design : Monitor metabolic ratios pre/post co-administration; use in vitro microsomal assays to quantify CYP2C9 inhibition constants (Ki) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy Warfarin |A-D-Glucuronide
Reactant of Route 2
7-Hydroxy Warfarin |A-D-Glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.